(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is an organic compound that features a phenanthrene moiety and a nitrophenyl imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one typically involves the condensation of 3-nitroaniline with phenanthrene-3-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The phenanthrene moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can attack the carbon-nitrogen double bond.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, under mild acidic or basic conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of substituted imine derivatives.
Scientific Research Applications
(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one involves its interaction with various molecular targets. The nitrophenyl imine group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The phenanthrene moiety can intercalate into DNA, disrupting its structure and function.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(4-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one
- (2E)-2-[(3-Nitrophenyl)imino]-1-(naphthalen-2-yl)ethan-1-one
- (2E)-2-[(3-Nitrophenyl)imino]-1-(anthracen-9-yl)ethan-1-one
Uniqueness
(2E)-2-[(3-Nitrophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one is unique due to the presence of both a phenanthrene moiety and a nitrophenyl imine group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61652-39-9 |
---|---|
Molecular Formula |
C22H14N2O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(3-nitrophenyl)imino-1-phenanthren-3-ylethanone |
InChI |
InChI=1S/C22H14N2O3/c25-22(14-23-18-5-3-6-19(13-18)24(26)27)17-11-10-16-9-8-15-4-1-2-7-20(15)21(16)12-17/h1-14H |
InChI Key |
WMAQCYZCABCIKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)C(=O)C=NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.